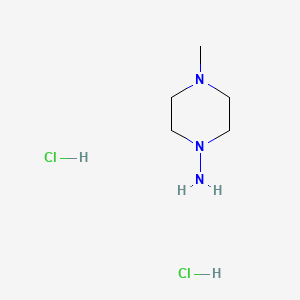

4-methylpiperazin-1-amine dihydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-methylpiperazin-1-amine dihydrochloride is systematically named according to IUPAC rules as This compound . This nomenclature reflects its core structure: a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a methyl group at position 4 and an amine group at position 1, accompanied by two hydrochloric acid molecules in salt form.

The molecular formula varies depending on hydration state:

- Anhydrous form : $$ \text{C}5\text{H}{13}\text{N}_3 \cdot 2\text{HCl} $$.

- Monohydrate form : $$ \text{C}5\text{H}{13}\text{N}3 \cdot 2\text{HCl} \cdot \text{H}2\text{O} $$.

The hydrate form includes one water molecule per formula unit, increasing its molecular weight to 206.11 g/mol compared to the anhydrous form’s 188.1 g/mol . Structural analysis confirms the piperazine ring adopts a chair conformation, with the methyl and amine groups occupying equatorial positions to minimize steric strain.

CAS Registry Numbers and Alternative Naming Conventions

This compound is registered under multiple CAS numbers, distinguishing its formulations:

| Form | CAS Registry Number | Molecular Weight (g/mol) |

|---|---|---|

| Anhydrous dihydrochloride | 68998-56-1 | 151.64 |

| Monohydrate | 40675-60-3 | 206.11 |

Alternative names reflect historical or functional naming conventions:

- 1-Amino-4-methylpiperazine dihydrochloride (emphasizing substituent positions).

- Piperazine, 1-amino-4-methyl-, dihydrochloride (Chemical Abstracts Service variant).

- 4-Methylpiperazin-1-ylamine dihydrochloride hydrate (highlighting the hydrate).

These synonyms are critical for cross-referencing in chemical databases and patent literature.

Hydrate vs. Anhydrous Formulations: Structural Implications

The anhydrous and monohydrate forms exhibit distinct physicochemical properties due to structural differences:

The hydrate’s water molecule participates in hydrogen bonding with the hydrochloride ions, stabilizing the crystal lattice and increasing melting point. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic N–H and O–H stretches at 3200–3500 cm⁻¹ in the hydrate, absent in the anhydrous form. X-ray diffraction studies further reveal that the monohydrate adopts a monoclinic crystal system ($$ P2_1/c $$) with Z = 4.

Properties

CAS No. |

40675-60-3 |

|---|---|

Molecular Formula |

C5H14ClN3 |

Molecular Weight |

151.64 g/mol |

IUPAC Name |

4-methylpiperazin-1-amine;hydrochloride |

InChI |

InChI=1S/C5H13N3.ClH/c1-7-2-4-8(6)5-3-7;/h2-6H2,1H3;1H |

InChI Key |

REWGFYXAHKAUBT-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)N.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)N.Cl |

Other CAS No. |

40675-60-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

- Starting Material : Piperazine hexahydrate or methyl(diethanol)amine.

- Key Steps :

- Chlorination of methyl(diethanol)amine to form di(chloroethyl)amine intermediates.

- Cyclization in aqueous hydrazine to form the piperazine ring.

- Nitrosation of the cyclic intermediate to introduce nitroso groups.

- Reduction of the nitroso compound to yield 4-methylpiperazin-1-amine.

This process is typically conducted under controlled temperature and pressure conditions, often in an autoclave with carbon dioxide atmosphere and zinc powder as the reducing agent.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Pressure | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| Chlorination | Methyl(diethanol)amine + Chlorinating agent | Ambient | Atmospheric | - | - | Di(chloroethyl)amine intermediate |

| Cyclization | Aqueous hydrazine | Ambient | Atmospheric | - | - | Piperazine ring formation |

| Nitrosation | Sodium nitrite in acidic medium | Ambient | Atmospheric | - | - | N-nitroso aza-aliphatic compound |

| Reduction | Zinc powder, ammonium chloride, CO2 flow | 35 °C | 0.2 MPa (approx 1500 Torr) | ~1.5 hours | 96% | 4-Methylpiperazin-1-amine (liquid, bp 75-80 °C at 30-40 mmHg) |

The reduction step involves gradual addition of zinc powder to the reaction mixture with continuous CO2 flow, maintaining mild temperature and pressure to ensure high purity and yield.

Conversion to 4-Methylpiperazin-1-amine Dihydrochloride

The dihydrochloride salt is prepared by treating the free base 4-methylpiperazin-1-amine with hydrochloric acid under controlled conditions.

- Procedure : The free amine is dissolved in an appropriate solvent (e.g., water or ethanol), and stoichiometric amounts of hydrochloric acid are added slowly with stirring.

- Isolation : The dihydrochloride salt typically precipitates out or can be obtained by evaporation and crystallization.

- Purification : Recrystallization from suitable solvents ensures high purity.

Extraction and Purification Methods

A patent (CN115703750A) details advanced extraction and purification techniques for 1-amino-4-methylpiperazine, which are applicable to the preparation of its dihydrochloride salt.

Extraction Process

- Use of organic solvents such as methyl isobutyl ketone, toluene, xylene, or 2-butanone for liquid-liquid extraction.

- Phase transfer catalysts and alkali or acid treatments to enhance separation efficiency.

- Control of pH to maintain compound stability and optimize partitioning.

Purification Techniques

- Distillation under reduced pressure to remove impurities and solvents.

- Washing and recrystallization steps to remove residual inorganic salts and organic impurities.

- Use of alumina or other adsorbents for adsorptive purification.

- Heat treatment and controlled cooling to improve crystal quality.

These methods ensure the final product meets stringent purity criteria for industrial and pharmaceutical applications.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The zinc reduction under CO2 pressure provides a green chemistry approach with high yield and purity.

- The dihydrochloride salt form offers improved stability and handling compared to the free base.

- Extraction and purification patent methods emphasize solvent selection and phase transfer catalysts to optimize recovery and purity.

- Analytical characterization includes 1H NMR, mass spectrometry, and GC analysis to confirm structure and purity.

Chemical Reactions Analysis

1-amino-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents

One of the most significant applications of 4-methylpiperazin-1-amine dihydrochloride is in the development of anticancer drugs. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including imatinib, which is used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's ability to form stable complexes with biological targets enhances its efficacy in therapeutic formulations.

Antidepressants and Anxiolytics

Research has indicated that derivatives of piperazine, including this compound, exhibit potential as antidepressants and anxiolytics. The structural similarity to known psychoactive compounds allows for the exploration of new therapeutic agents targeting serotonin receptors .

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The incorporation of this compound into various molecular frameworks has resulted in compounds with enhanced activity against a range of bacterial strains .

Organic Synthesis

Building Block for Organic Reactions

this compound is frequently utilized as a building block in organic synthesis. Its functional groups allow for diverse reactions such as acylation, alkylation, and coupling reactions, making it valuable in the synthesis of complex organic molecules .

Preparation of Novel Compounds

The compound has been employed in the preparation of various novel compounds through solid-phase organic synthesis methods. For instance, it has been used to synthesize 4-(4-methylpiperazine-1-methyl)-benzamide, which is a critical intermediate for further chemical transformations .

Mechanism of Action

The mechanism of action of piperazine derivatives generally involves their interaction with GABA receptors. Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the target organism, such as parasitic worms .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

| Compound Name | CAS Number | Substituents/Modifications | Similarity Score |

|---|---|---|---|

| This compound | 40675-60-3 | Methyl group; dihydrochloride salt | 0.95 |

| Piperazine-1,4-diamine hydrochloride | 45628-31-7 | Two amine groups; hydrochloride salt | 0.85 |

| Piperazine-1,4-diamine hydrate | 1314973-40-4 | Two amine groups; hydrate form | 0.85 |

| 4-(Prop-2-yn-1-yl)piperazin-1-amine | 56964-23-9 | Propargyl group | 0.86 |

| Unspecified analog | 30651-60-6 | Undisclosed substituents | 0.89 |

The methyl group in this compound contributes to moderate lipophilicity, whereas the propargyl group in 56964-23-9 introduces alkyne functionality, enabling click chemistry applications . Piperazine-1,4-diamine derivatives lack alkyl substituents, increasing polarity but reducing membrane permeability compared to methylated analogs .

Physicochemical Properties

Solubility and Stability :

- The dihydrochloride salt form of 4-methylpiperazin-1-amine exhibits superior solubility in water (>50 mg/mL) compared to its free base, which is sparingly soluble .

- Analogous dihydrochloride salts, such as 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride (CAS PK00255E-2), share high solubility but may show reduced stability under basic conditions due to protonation-sensitive moieties .

Thermal Stability :

Hazard Profiles :

Regulatory Status :

Biological Activity

4-Methylpiperazin-1-amine dihydrochloride is a compound with notable biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a piperazine derivative with the molecular formula C5H14Cl2N3. Its structure allows for various substitutions that can enhance its biological activity, especially against certain pathogens and in receptor inhibition.

Antimicrobial Activity

Research indicates that derivatives of 4-methylpiperazin-1-amine possess significant antimicrobial properties. For instance, studies have shown that modifications to the piperazine ring can enhance activity against resistant strains of Plasmodium falciparum, the causative agent of malaria. Compounds derived from this base structure have demonstrated IC50 values in the nanomolar range, indicating potent antiplasmodial activity ( ).

Table 1: Antiplasmodial Activity of 4-Methylpiperazin-1-amine Derivatives

| Compound | Strain Tested | IC50 (nM) | Activity Level |

|---|---|---|---|

| 7a | CQ-S | 9.79 | Excellent |

| 15a | CQ-R | 11.52 | Very Good |

| 7b | CQ-S | 12.34 | Good |

| 15c | CQ-R | 15.67 | Moderate |

The biological activity of 4-methylpiperazin-1-amine is attributed to its ability to inhibit β-hematin formation, a crucial step in the life cycle of malaria parasites. The compound's derivatives have been shown to act as effective inhibitors, with concentration-dependent effects observed in various assays ( ).

Inhibition of Kinases

In addition to its antimalarial properties, 4-methylpiperazin-1-amine and its derivatives have been found to inhibit several receptor tyrosine kinases (RTKs), including VEGFR and PDGFR ( ). This inhibition is significant for therapeutic applications in cancer treatment, where RTK signaling pathways are often dysregulated.

Table 2: Inhibition of Receptor Tyrosine Kinases by 4-Methylpiperazin-1-amine Derivatives

| Kinase Target | Inhibition Rate (%) |

|---|---|

| VEGFR1 | 85 |

| PDGFRβ | 90 |

| EGFR | 75 |

Case Studies and Clinical Applications

A notable case study involved the use of a derivative containing the piperazine moiety in a clinical setting for treating patients with acute psychosis associated with aggression. The compound showed efficacy in reducing symptoms without significant side effects, highlighting its potential as a therapeutic agent in psychiatric disorders ( ).

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Research has indicated that some derivatives may induce inflammatory cytokine production, suggesting a need for careful evaluation of their safety profiles ( ). Toxicological studies are ongoing to better understand the implications of these findings.

Q & A

Q. What are the standard protocols for synthesizing 4-methylpiperazin-1-amine dihydrochloride, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form the dihydrochloride salt . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., Pd/C for nitro-group reduction). Purification involves recrystallization from ethanol/water mixtures, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (DO, 400 MHz) reveals peaks at δ 2.8–3.2 ppm (piperazine protons) and δ 1.2 ppm (methyl group) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 198 [M + H] for the free base, with the dihydrochloride form confirmed by isotopic patterns .

- IR : Stretching vibrations at 3300 cm (N-H) and 1600 cm (C-N) validate the amine and piperazine moieties .

Q. How do environmental factors like pH and temperature influence the stability of this compound?

The compound is hygroscopic and degrades above 200°C. Stability is pH-dependent: it remains intact in acidic conditions (pH 2–4) but undergoes hydrolysis in alkaline environments (pH > 8). Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution and oxidation reactions?

The piperazine ring undergoes N-oxide formation via oxidation with HO/acetic acid, confirmed by H NMR loss of N-H signals. In substitution reactions (e.g., with alkyl halides), the secondary amine acts as a nucleophile, with reaction rates influenced by steric hindrance from the methyl group . Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding in polar aprotic solvents .

Q. How can researchers identify biological targets and assess binding affinity for this compound?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with receptors like serotonin or dopamine transporters . For cellular studies, fluorescently tagged derivatives (e.g., FITC conjugates) enable localization tracking via confocal microscopy .

Q. What methodologies are recommended for evaluating its acute toxicity and metabolic pathways?

- In vitro : HepG2 cell assays (MTT protocol) to assess cytotoxicity (IC values).

- In vivo : OECD Guideline 423 for acute oral toxicity in rodents, monitoring liver enzyme levels (ALT/AST) and renal function .

- Metabolism : LC-MS/MS identifies primary metabolites like N-demethylated and hydroxylated derivatives .

Q. How can analytical methods be optimized to quantify trace impurities in synthesized batches?

Employ UPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid in acetonitrile/water. Validate sensitivity (LOQ < 0.1%) using spiked samples and matrix-matched calibration curves .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Meta-analyses should account for variables like solvent (DMSO vs. saline), cell line specificity, and assay protocols (e.g., static vs. flow conditions). Cross-validate findings using orthogonal methods: e.g., corroborate enzyme inhibition (IC) with cellular viability assays .

Q. How does stereochemistry impact its interactions with chiral biological targets?

Enantiomeric purity is critical for receptor binding. Synthesize stereoisomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL) and compare activity using circular dichroism (CD) or X-ray crystallography of protein-ligand complexes .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

Molecular docking (AutoDock Vina) and QSAR models (CoMFA/CoMSIA) analyze substituent effects on bioactivity. For example, adding electron-withdrawing groups to the piperazine ring enhances kinase inhibition potency .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70°C | Higher yield, minimal byproducts |

| Solvent | Ethanol/Water (3:1) | Improved solubility |

| Catalyst | 5% Pd/C (H atmosphere) | Complete nitro reduction |

Q. Table 2: Analytical Validation Criteria

| Technique | Parameter | Acceptance Criteria |

|---|---|---|

| HPLC | Purity | ≥98% (area normalization) |

| Elemental Analysis | C, H, N | ±0.3% of theoretical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.